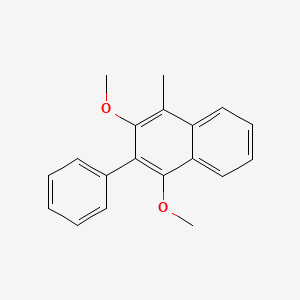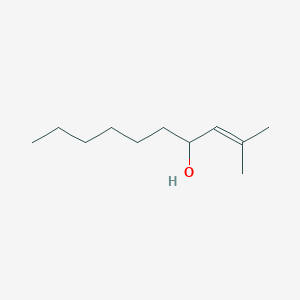
2-Methyl-2-decen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-decen-4-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-decen-4-ol can be synthesized through several methods. One common approach involves the hydration of 2-methyl-2-decen-4-yne using a catalytic amount of mercuric sulfate in the presence of sulfuric acid. The reaction proceeds via the Markovnikov addition mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-decene, followed by reduction to yield the alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-decen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2-Methyl-2-decen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-decen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction can result in antimicrobial effects by disrupting the integrity of microbial cell membranes.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-decen-1-ol
- 2-Methyl-2-decen-3-ol
- 2-Methyl-2-decen-5-ol
Comparison: 2-Methyl-2-decen-4-ol is unique due to its specific position of the hydroxyl group and the methyl group on the decene chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
70719-36-7 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-methyldec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3 |
Clé InChI |
NLBZVNOKHJLXBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


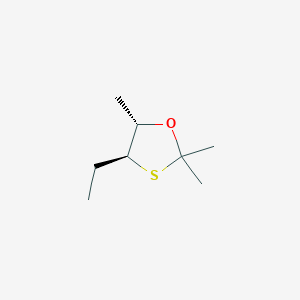

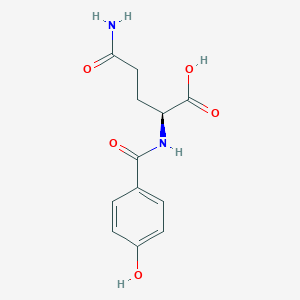



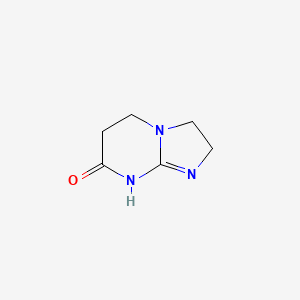



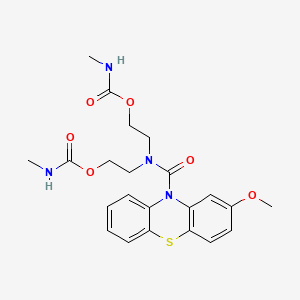
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
